molecular formula C3H9BrSn B090629 Trimethyltin bromide CAS No. 1066-44-0

Trimethyltin bromide

Cat. No.: B090629
CAS No.: 1066-44-0
M. Wt: 243.72 g/mol
InChI Key: MZGUIAFRJWSYJJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyltin bromide can be synthesized through the reaction of trimethyltin chloride with hydrogen bromide. The reaction is typically carried out in an inert atmosphere to prevent moisture from affecting the product. The reaction can be represented as follows:

(CH3)3SnCl+HBr(CH3)3SnBr+HCl(CH₃)₃SnCl + HBr \rightarrow (CH₃)₃SnBr + HCl (CH3​)3​SnCl+HBr→(CH3​)3​SnBr+HCl

Industrial Production Methods: In industrial settings, this compound is produced by reacting trimethyltin chloride with anhydrous hydrogen bromide under controlled conditions. The reaction is conducted in a dry, inert atmosphere to avoid hydrolysis and ensure high yield and purity .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form trimethyltin oxide.

    Reduction Reactions: It can be reduced to form trimethyltin hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and organolithium compounds.

    Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of various organotin compounds depending on the nucleophile used.

    Oxidation: Formation of trimethyltin oxide.

    Reduction: Formation of trimethyltin hydride.

Scientific Research Applications

Trimethyltin bromide has several applications in scientific research:

Mechanism of Action

Trimethyltin bromide exerts its effects primarily through the generation of reactive oxygen species and the activation of protein kinase C. It induces oxidative stress, leading to cellular damage and apoptosis. The compound interacts with metabotropic glutamate receptors, contributing to its neurotoxic effects . The molecular targets include neuronal cells, where it causes selective neuronal death and glial reactivity .

Comparison with Similar Compounds

    Trimethyltin chloride: Similar in structure but contains a chloride ion instead of bromide.

    Triethyltin bromide: Contains ethyl groups instead of methyl groups.

    Tributyltin bromide: Contains butyl groups instead of methyl groups.

Comparison:

This compound stands out due to its specific reactivity and applications in neurotoxicity studies, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

bromo(trimethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.BrH.Sn/h3*1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGUIAFRJWSYJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BrSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147657
Record name Stannane, bromotrimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-44-0
Record name Bromotrimethylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-44-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyltin bromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, bromotrimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotrimethylstannane
Source European Chemicals Agency (ECHA)
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Record name TRIMETHYLTIN BROMIDE
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